Target Engagement Selectivity: 10-Fold ATAD2 Preference Over BRD4 in Chemoproteomic Assays
In a mass spectrometry-based bromosphere chemoproteomic assay conducted in human HUT78 cells with 45-minute incubation, N-benzyl-2-(4-bromophenyl)acetamide demonstrates a Kd of 158 nM for ATAD2 compared to a Kd of 1.59 µM for BRD4, representing an approximately 10-fold selectivity window favoring ATAD2 [1]. Binding to BRD3 is even weaker at Kd = 2.00 µM. This intramolecular selectivity profile is not observed with the corresponding unsubstituted phenylacetamide scaffold, where binding is undetectable under identical assay conditions [1].
| Evidence Dimension | Binding affinity (Kd) for bromodomain-containing proteins |
|---|---|
| Target Compound Data | ATAD2 Kd = 158 nM; BRD4 Kd = 1.59 µM |
| Comparator Or Baseline | Unsubstituted phenylacetamide analog: no detectable binding to ATAD2 or BRD4 |
| Quantified Difference | 10-fold ATAD2 selectivity over BRD4; 158 nM vs. undetectable (analog) |
| Conditions | Human HUT78 cells; 45 min incubation; mass spectrometry-based bromosphere chemoproteomic assay |
Why This Matters
The 10-fold ATAD2 selectivity differentiates this compound from pan-BET inhibitors and positions it as a preferred scaffold for developing ATAD2-selective chemical probes in oncology research.
- [1] BindingDB. BDBM50098250 (CHEMBL3590389) – Affinity Data for ATAD2 and BRD4. Accessed 2026. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50098250 View Source
